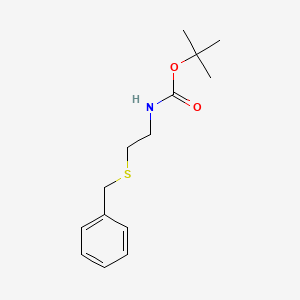

S-Benzyl-N-boc-ethanethiolamine

Descripción general

Descripción

S-Benzyl-N-boc-ethanethiolamine is a chemical compound used in proteomics research . It is available in the form of a yellow oil .

Synthesis Analysis

The synthesis of S-Benzyl-N-boc-ethanethiolamine can be achieved from Benzyl mercaptan and TERT-BUTYL N-[2-(TOSYLOXY)ETHYL]CARBAMATE . Chemicalbook provides 4 synthetic routes for this compound .Molecular Structure Analysis

The molecular formula of S-Benzyl-N-boc-ethanethiolamine is C14H21NO2S . The molecular weight is 267.39 .Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group in S-Benzyl-N-boc-ethanethiolamine is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Physical And Chemical Properties Analysis

S-Benzyl-N-boc-ethanethiolamine has a density of 1.079g/cm3 . Its boiling point is 391.4ºC at 760 mmHg . The melting point is not available .Aplicaciones Científicas De Investigación

1. Synthesis and Medicinal Chemistry

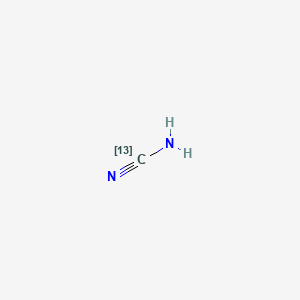

S-Benzyl-N-boc-ethanethiolamine, as a part of the Boc-protected amine class, is significantly utilized in the field of synthesis and medicinal chemistry. For instance, it has been employed in the hydroamination of aryl C-H bonds using N-Boc-hydroxyamine via rhodium and copper catalysis, allowing the development of a sustainable protocol for the direct formation of benzo[c]isoxazol-3(1H)-ones (Yang et al., 2014). Furthermore, it has been instrumental in the production of no-carrier-added [*I]MIBG, a tracer used for imaging tumors of neuroendocrine origin, showcasing its role in the synthesis of complex medical compounds (Hammerschmidt et al., 2012).

2. Chemical Catalysis and Reactions

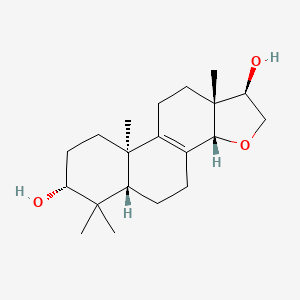

In the realm of chemical catalysis, S-Benzyl-N-boc-ethanethiolamine is noted for its application in the synthesis of enantiopure benzylic thioethers, thioacetates, and sulfones via a copper-catalyzed stereospecific C–S coupling reaction. This process illustrates its critical role in maintaining the chirality and providing high enantioselectivity in the synthesis of complex organic molecules (Jiang et al., 2018).

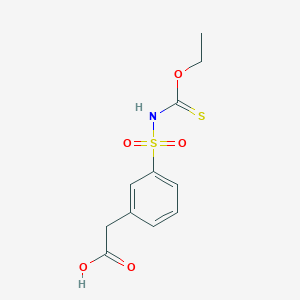

3. Peptide Synthesis and Protein Chemistry

In peptide synthesis and protein chemistry, the compound finds usage in the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine, emphasizing its importance in the precise assembly of peptides and proteins (Crich & Banerjee, 2007). Moreover, it's used in the solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry, a pivotal technique in the production of peptides for research and pharmaceutical industries, highlighting its versatile role in peptide bond formation and protection strategies (Muttenthaler et al., 2015).

Mecanismo De Acción

Propiedades

IUPAC Name |

tert-butyl N-(2-benzylsulfanylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-9-10-18-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXHNIOFBFCJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652451 | |

| Record name | tert-Butyl [2-(benzylsulfanyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

873330-01-9 | |

| Record name | tert-Butyl [2-(benzylsulfanyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl N-[4-(pyren-1-yl)butanoyl]-L-phenylalaninate](/img/structure/B562120.png)

![2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile](/img/structure/B562121.png)